molecular formula C10H8N4O2S B215270 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine

2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine

Cat. No. B215270
M. Wt: 248.26 g/mol
InChI Key: GJVQJRVGAWHVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine, also known as ANPY, is a heterocyclic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. ANPY is a member of the pyridine family of compounds and has a molecular weight of 304.31 g/mol. In

Mechanism of Action

2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine is believed to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine may prevent the growth of cancer cells. 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has also been shown to inhibit the production of nitric oxide, which is involved in inflammation. Additionally, 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine may inhibit bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has been shown to have anti-cancer, anti-inflammatory, and antibacterial effects in vitro. However, its effects in vivo have not been extensively studied. 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has also been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine is its low toxicity, which allows for higher doses to be used in experiments. However, 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine. One area of interest is its potential as an anti-cancer drug. Further studies are needed to determine the efficacy of 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine in vivo and its potential for use in combination with other anti-cancer drugs. Another area of interest is the development of more soluble forms of 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine, which would allow for easier administration in vivo. Additionally, further studies are needed to investigate the antibacterial properties of 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine and its potential for use in treating bacterial infections.

Synthesis Methods

The synthesis of 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine involves the reaction of 2-chloronicotinic acid with thiourea and nitric acid. The reaction is carried out in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and solvent, such as ethanol. The resulting product is then purified using column chromatography. The yield of 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine is typically around 60%.

Scientific Research Applications

2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has been shown to have potential applications in medicinal chemistry. It has been studied for its anti-cancer properties, specifically in targeting the protein kinase CK2. 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has also been investigated for its anti-inflammatory properties and its ability to inhibit the production of nitric oxide. Furthermore, 2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine has been shown to have antibacterial properties against both gram-positive and gram-negative bacteria.

properties

Product Name

2-Amino-3-nitro-6-(pyridin-2-ylthio)pyridine

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

3-nitro-6-pyridin-2-ylsulfanylpyridin-2-amine

InChI

InChI=1S/C10H8N4O2S/c11-10-7(14(15)16)4-5-9(13-10)17-8-3-1-2-6-12-8/h1-6H,(H2,11,13)

InChI Key

GJVQJRVGAWHVRY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SC2=NC(=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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